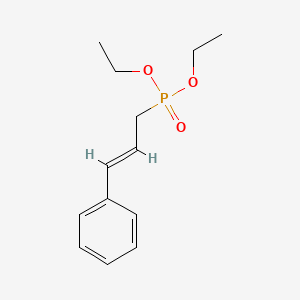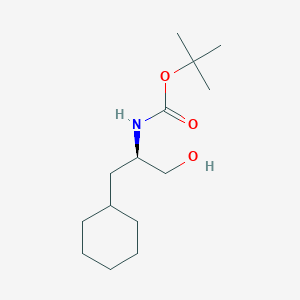
4-Hydroxybutyryl-L-carnitine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxybutyryl-L-carnitine is a derivative of L-carnitine, a compound that plays a crucial role in the metabolism of fatty acids. It is characterized by the presence of a hydroxybutyryl group attached to the L-carnitine molecule. This compound is involved in various metabolic pathways and has significant implications in both biological and medical research.
Mechanism of Action
Target of Action
4-Hydroxybutyryl-L-carnitine, also known as ®-3-hydroxybutyrylcarnitine , is a naturally occurring compound found in all mammalian speciesIt is known that l-carnitine and its derivatives, including this compound, play a crucial role in the transport of fatty acids into the mitochondria for subsequent β-oxidation .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to changes in cellular metabolism. The compound is involved in the esterification of L-carnitine to form acylcarnitine derivatives, which are essential for the transport of fatty acids into the mitochondria . This process is vital for the β-oxidation of fatty acids, a key metabolic pathway.
Biochemical Pathways
This compound plays a significant role in the β-oxidation of fatty acids, a crucial metabolic pathway. This pathway involves the breakdown of fatty acids into two-carbon units, which are then converted into acetyl-CoA, a key molecule in energy metabolism . Additionally, the compound is involved in the removal of excess acyl groups from the body and the modulation of intracellular coenzyme A (CoA) homeostasis .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). The concentrations of L-carnitine and its esters, including this compound, are maintained within relatively narrow limits for normal biological functioning . The homeostasis of carnitine is multifaceted, with concentrations achieved and maintained by a combination of oral absorption, de novo biosynthesis, carrier-mediated distribution into tissues, and extensive, but saturable, renal tubular reabsorption .
Result of Action
The action of this compound results in the transport of fatty acids into the mitochondria, where they undergo β-oxidation. This process is essential for energy production within cells. Disturbances in this process can lead to various disorders of carnitine insufficiency, which ultimately result in impaired entry of fatty acids into the mitochondria and consequently disturbed lipid oxidation .
Biochemical Analysis
Biochemical Properties
4-Hydroxybutyryl-L-carnitine participates in the β-oxidation of fatty acids, a crucial metabolic pathway that provides energy to the cell . It interacts with enzymes such as acyl-coenzyme A (CoA) dehydrogenases, which are essential for the β-oxidation process .
Cellular Effects
This compound influences cell function by participating in cell signaling pathways and affecting gene expression and cellular metabolism . It plays a role in mitochondrial myopathy, a condition characterized by muscle weakness and exercise intolerance .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It is involved in the activation or inhibition of enzymes, contributing to the regulation of metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that this compound has a specific pattern affecting hydroxylated long-chain acylcarnitines, which can have implications for future diagnostic workup of patients .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have shown that L-carnitine supplementation can significantly reduce inflammatory biomarkers, indicating its potential therapeutic effects .
Metabolic Pathways
This compound is involved in the β-oxidation metabolic pathway . It interacts with enzymes such as acyl-CoA dehydrogenases and plays a crucial role in the metabolism of fatty acids .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters . It is involved in the transport of long-chain fatty acids into the mitochondrial matrix for their conversion into energy .
Subcellular Localization
This compound is localized to the mitochondria, where it plays a vital role in energy production and fatty acid metabolism . Its activity and function are influenced by its subcellular localization .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxybutyryl-L-carnitine typically involves the esterification of L-carnitine with 4-hydroxybutyric acid. This reaction can be catalyzed by various enzymes or chemical catalysts under controlled conditions. The reaction is usually carried out in an aqueous medium at a specific pH to ensure optimal yield and purity.
Industrial Production Methods: Industrial production of this compound often employs biotechnological methods, such as the use of engineered Escherichia coli strains. These strains are genetically modified to produce the desired compound from renewable feedstocks like lignocellulosic biomass. The process involves fermentation, followed by extraction and purification steps to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxybutyryl-L-carnitine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxy group to a carbonyl group, forming 4-oxobutyryl-L-carnitine.
Reduction: The compound can be reduced to form butyryl-L-carnitine.
Substitution: The hydroxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include 4-oxobutyryl-L-carnitine, butyryl-L-carnitine, and various substituted derivatives .
Scientific Research Applications
4-Hydroxybutyryl-L-carnitine has numerous applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification and identification of related compounds.
Biology: The compound is studied for its role in metabolic pathways, particularly in fatty acid metabolism.
Medicine: It is investigated for its potential therapeutic effects in metabolic disorders and mitochondrial diseases.
Comparison with Similar Compounds
3-Hydroxybutyrylcarnitine: Similar in structure but differs in the position of the hydroxy group.
Butyrylcarnitine: Lacks the hydroxy group, making it less reactive in certain metabolic pathways.
Acetyl-L-carnitine: Contains an acetyl group instead of a hydroxybutyryl group, leading to different metabolic roles.
Uniqueness: 4-Hydroxybutyryl-L-carnitine is unique due to its specific role in the metabolism of hydroxy fatty acids. Its presence can indicate specific metabolic conditions and it has distinct applications in both research and industry .
Properties
CAS No. |
107870-81-5 |
|---|---|
Molecular Formula |
C₁₁H₂₁NO₅ |
Molecular Weight |
247.29 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![9-methoxybenzo[a]pyrene](/img/structure/B1144987.png)


